2-氟-N-(2-甲氧基-2-(5-甲硫代噻吩-2-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

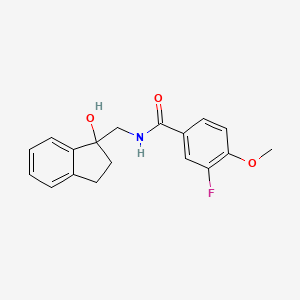

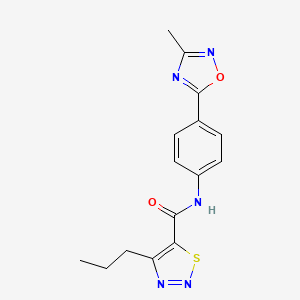

The compound "2-fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide" is a fluorinated benzamide derivative. Benzamide analogs are of significant interest in medicinal chemistry due to their potential biological activities, including their use as ligands for various receptors in the central nervous system (CNS) and as imaging agents in positron emission tomography (PET) . The presence of a fluorine atom and a methoxy group in the structure suggests that this compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives often involves the introduction of fluorine onto the benzamide scaffold. For example, fluorine-18 labeled benzamide analogs have been synthesized for PET imaging of sigma2 receptors in solid tumors, where the fluorine atom is introduced via displacement of a mesylate precursor with [18F]fluoride . Similarly, fluorinated benzamides targeting CNS dopamine D2 receptors have been synthesized through the Claisen rearrangement of O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxy salicylic acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal and the intermolecular interactions, such as hydrogen bonding . The presence of substituents like fluorine and methoxy groups can influence the molecular conformation and crystal packing, as seen in the structural investigation of various fluorinated benzamide compounds .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including nucleophilic substitution reactions, which are commonly used for the introduction of fluorine atoms . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzamide ring. For instance, the introduction of fluorine onto ethyl side chains has been found to be challenging due to decreased reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a fluorine atom can increase the lipophilicity of the compound, which may affect its biodistribution and binding affinity to biological targets . The presence of a methoxy group can also affect the compound's hydrogen bonding capacity and, consequently, its solubility and stability .

科学研究应用

影像和诊断

与目标分子密切相关的衍生物4-[F-18]氟-N-{2-[4-(2-甲氧基苯基)-1-哌嗪基]乙基}-N-(2-吡啶基)苯甲酰胺已被用作选择性血清素1A (5-HT(1A))分子影像探针。它与正电子发射断层扫描 (PET) 结合使用,用于量化阿尔茨海默病患者活体大脑中的 5-HT(1A) 受体密度。这种诊断应用非常重要,因为它有助于了解受体密度与阿尔茨海默病和其他认知障碍的进展之间的关系 (Kepe 等人,2006 年)。

化学合成和药物开发

该化合物与其他化合物的合成和开发相关。例如,在放射合成 (18)F-氟硫醇中使用的甲磺酰前体的制备中。这些氟硫醇在肽标记中至关重要,表明该化合物在开发 PET 潜在示踪剂中的作用,PET 是现代诊断和药物开发中的关键工具 (格拉泽等人,2004 年)。

癌症研究

在癌症研究中,已合成并评估了与 2-氟-N-(2-甲氧基-2-(5-甲硫代噻吩-2-基)乙基)苯甲酰胺在结构上相似的含氟苯甲酰胺类似物,作为 PET 成像的配体。实性肿瘤的 sigma-2 受体状态。这些化合物用于生物分布研究,这对于了解潜在治疗化合物与肿瘤的相互作用至关重要,为靶向癌症治疗的开发提供见解 (Tu 等人,2007 年)。

属性

IUPAC Name |

2-fluoro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2S/c1-10-7-8-14(20-10)13(19-2)9-17-15(18)11-5-3-4-6-12(11)16/h3-8,13H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFNNHDITCQUFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2511376.png)

![(2Z)-2-Cyano-3-{2'-methoxy-[1,1'-biphenyl]-4-YL}prop-2-enamide](/img/structure/B2511379.png)

![3'-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2511382.png)

![[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone](/img/structure/B2511383.png)

![8-(4-methoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2511387.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2511388.png)

![1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B2511392.png)

![2-[4-(3-Methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide](/img/structure/B2511394.png)